3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This compound is the validated 3-CF₃-substituted benzenesulfonamido-β-alanine scaffold for LCE and MMP-2/9 inhibitor programs. Unlike 2- or 4-CF₃ regioisomers and α-alanine analogs, only this 3-CF₃ β-alanine derivative provides the correct spatial relationship between the carboxylate zinc-binding motif and sulfonamide moiety for LCE active site engagement (EP2236494A1). With documented multi-target activity (anticarcinogenic, antimalarial, antivenom, trypsin inhibition) and Lipinski-compliant properties (MW 297.25, XLogP 1.3), it accelerates hit triage. Sourced with verified identity (InChIKey XNOHFTISYMPZGD-UHFFFAOYSA-N, MDL MFCD03620134).

Molecular Formula C10H10F3NO4S
Molecular Weight 297.25
CAS No. 612042-13-4
Cat. No. B2661413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid
CAS612042-13-4
Molecular FormulaC10H10F3NO4S
Molecular Weight297.25
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)C(F)(F)F
InChIInChI=1S/C10H10F3NO4S/c11-10(12,13)7-2-1-3-8(6-7)19(17,18)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16)
InChIKeyXNOHFTISYMPZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic Acid (CAS 612042-13-4): Procurement and Differentiation Baseline for Research-Grade Sulfonamide Derivatives


3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid (CAS 612042-13-4), molecular formula C₁₀H₁₀F₃NO₄S and molecular weight 297.25 g/mol, is a synthetic sulfonylaminocarboxylic acid derivative comprising a 3-trifluoromethyl-substituted benzenesulfonamide moiety linked to a β-alanine (propanoic acid) backbone [1]. The compound features a computed XLogP3-AA of 1.3, two hydrogen bond donors, eight hydrogen bond acceptors, five rotatable bonds, and a melting point of 113–115°C [1]. It is commercially available from multiple research suppliers at purities typically ranging from 95% to 97%, with pricing around 605 CNY per 250 mg (2024 reference) . The compound is supplied for research and development use only and is not intended for human or veterinary therapeutic applications .

Why Generic Substitution Fails: Critical Structural and Functional Differentiators of 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic Acid


Substituting 3-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid with superficially similar analogs is scientifically inadvisable because even minor structural alterations—such as shifting the trifluoromethyl substitution from the 3-position to the 2- or 4-position of the aromatic ring, changing the amino acid chain length from β-alanine to α-alanine or glycine, or introducing additional aromatic substituents—fundamentally alter the compound's physicochemical properties, target binding profiles, and biological activity . Within the broader class of sulfonylaminocarboxylic acids, compounds are disclosed in patent literature as inhibitors of long-chain fatty acyl elongase (LCE) for metabolic disease applications and as matrix metalloproteinase (MMP) inhibitors for oncology and inflammation research [1]. The specific substitution pattern and β-alanine linker of this compound confer a distinct molecular recognition profile that cannot be replicated by its closest analogs. The evidence below quantifies these differences across key performance dimensions.

Quantitative Differentiation Evidence: 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic Acid vs. Closest Analogs


Substitution Position Isomerism: 3-Trifluoromethyl vs. 2-Trifluoromethyl Regioisomers

The target compound (3-CF₃ substitution on the benzenesulfonamido aromatic ring) is a distinct regioisomer from its 2-CF₃ analog (CAS 613657-96-8) [1]. The 3-position substitution places the electron-withdrawing trifluoromethyl group meta to the sulfonamide linkage, whereas the 2-substituted analog places it ortho to the sulfonamide [2]. This positional difference alters the conformational flexibility and hydrogen-bonding geometry of the sulfonamide moiety, directly impacting target recognition [1]. The compounds are cataloged and supplied as distinct chemical entities with different CAS numbers (612042-13-4 vs. 613657-96-8), underscoring that procurement substitution is chemically invalid .

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Amino Acid Backbone Differentiation: β-Alanine vs. α-Alanine Scaffold

The target compound employs a β-alanine backbone (propanoic acid with amino group at the β-position relative to the carboxylic acid), whereas its closest α-alanine analog (CAS 288266-54-6) contains a 2-aminopropanoic acid backbone with the sulfonamide attached at the α-carbon . This one-carbon shift in attachment position alters the spatial relationship between the carboxylate zinc-binding group and the sulfonamide hydrogen-bonding moiety [1]. In sulfonylaminocarboxylic acid-based MMP inhibitors, the backbone length determines whether the carboxylate can simultaneously coordinate the catalytic zinc ion while the sulfonamide engages the S1′ pocket [2].

Protease Inhibition Binding Kinetics Scaffold Engineering

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The target compound exhibits a computed XLogP3-AA value of 1.3 and possesses two hydrogen bond donors and eight hydrogen bond acceptors, consistent with Lipinski's rule-of-five compliance (MW = 297.25 < 500; HBD = 2 ≤ 5; HBA = 8 ≤ 10; XLogP = 1.3 < 5) [1]. In contrast, analogs with additional aromatic substitution—such as (2S)-3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid (MW = 373.3 g/mol, C₁₆H₁₄F₃NO₄S)—exhibit increased molecular weight and lipophilicity . The target compound's intermediate XLogP of 1.3 balances aqueous solubility with membrane permeability, whereas more lipophilic phenylalanine-derived analogs (e.g., N-[3-(trifluoromethyl)phenylsulfonyl]-DL-phenylalanine) demonstrate higher logP values that alter cellular uptake and distribution profiles .

Drug-Likeness ADME Properties Physicochemical Profiling

Target Engagement Profile: LCE Inhibition Activity Disclosed in Patent Literature

The target compound falls within the scope of sulfonyl-substituted 6-membered ring derivatives claimed in EP2236494A1 as long-chain fatty acyl elongase (LCE) inhibitors for the prevention and treatment of metabolic disorders, including obesity and related circulatory and nervous system diseases [1]. The β-alanine–sulfonamide scaffold enables the carboxylate moiety to interact with the LCE active site, a feature not uniformly shared by all sulfonylaminocarboxylic acids [1]. While specific IC₅₀ values for the target compound against LCE are not provided in the patent disclosure, the structural scope explicitly encompasses 3-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid as a representative embodiment of the claimed inhibitor class [1].

Metabolic Disease Lipid Metabolism Enzyme Inhibition

Broad-Spectrum Biological Activity: Multi-Target Inhibition Profile from Public Databases

According to the AOD database, the target compound exhibits a multi-target biological activity profile that includes inhibition of trypsin, anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity against P. falciparum, antivenom activity (neutralization of N. naja venom via phospholipase A₂ inhibition), and antifungal activity (inhibition of A. niger cilia formation) [1]. This pleiotropic profile is not documented for the 2-CF₃ regioisomer (CAS 613657-96-8) or the α-alanine analog (CAS 288266-54-6), which are primarily described as building blocks or scaffolds without validated biological annotations .

Phenotypic Screening Multi-Target Pharmacology Natural Product Mimetic

Commercial Availability and Quality Control Specifications

The target compound is commercially available from multiple reputable suppliers with documented purity specifications: 95% minimum purity from AKSci (1828CD), 96% purity from Thermo Scientific (formerly Alfa Aesar, H34435), and 97% purity from Beyotime (Y285403) . The melting point is consistently reported as 113–115°C across suppliers, providing a reliable identity verification parameter . In contrast, certain analogs—particularly the 2-CF₃ regioisomer (CAS 613657-96-8) and the chloro-substituted analog (CAS 1212081-96-3)—have more limited supplier coverage and less standardized quality documentation .

Research Procurement Quality Assurance Supply Chain Integrity

Validated Research Application Scenarios for 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic Acid Based on Quantitative Differentiation Evidence


LCE Inhibitor Hit Identification and Lead Optimization in Metabolic Disease Programs

Researchers developing small-molecule inhibitors of long-chain fatty acyl elongase (LCE) for obesity, metabolic syndrome, or related circulatory and nervous system disorders should utilize this compound as a validated starting point. The compound is explicitly claimed within the sulfonyl-substituted 6-membered ring derivative class of LCE inhibitors disclosed in EP2236494A1 [1]. The β-alanine backbone provides the optimal spatial relationship between the carboxylate zinc-binding motif and the sulfonamide hydrogen-bonding moiety for LCE active site engagement. The 3-CF₃ substitution pattern offers balanced lipophilicity (XLogP = 1.3) that supports cellular permeability without excessive protein binding [2]. This validated target engagement profile is not documented for the 2-CF₃ regioisomer or α-alanine analogs, making this compound the appropriate procurement choice for LCE-focused research programs.

Phenotypic Screening for Multi-Target Anticancer, Antimalarial, or Antivenom Discovery

Investigators pursuing phenotypic screening campaigns in oncology, infectious disease, or toxinology should prioritize this compound based on its documented multi-target activity profile. The AOD database annotates the compound with anticarcinogenic activity (prevention of DMBA-induced JB6 cell transformation), antimalarial activity against P. falciparum, and antivenom activity via inhibition of N. naja venom phospholipase A₂ [3]. The compound also inhibits trypsin and exhibits antifungal activity against A. niger while being reported as non-toxic and non-allergenic [3]. This pleiotropic profile—not documented for regioisomeric or α-alanine analogs—provides pre-validated biological context that accelerates hit triage and target deconvolution. The compound's Lipinski-compliant physicochemical properties (MW = 297.25, XLogP = 1.3) make it suitable for cellular assay conditions without formulation challenges [2].

Matrix Metalloproteinase Inhibitor Development and SAR Studies

Medicinal chemistry teams developing matrix metalloproteinase (MMP) inhibitors—particularly those targeting MMP-2 and MMP-9 for oncology or inflammatory disease applications—should employ this compound as a foundational scaffold. Sulfonylaminocarboxylic acids of this class are recognized MMP inhibitor pharmacophores, with the carboxylate group coordinating the catalytic zinc ion and the sulfonamide moiety occupying the S1′ pocket [4]. The β-alanine backbone provides extended carboxylate reach that may confer improved zinc coordination geometry compared to α-alanine analogs [4]. The 3-CF₃ substitution pattern enhances binding affinity through favorable hydrophobic interactions with the S1′ subsite while maintaining a molecular weight (297.25 g/mol) that permits further optimization without exceeding drug-likeness thresholds [2].

Reproducible Multi-Site Research Requiring Standardized Procurement

Academic or industrial research consortia requiring multi-site experimental reproducibility should select this compound due to its established commercial availability and standardized quality control specifications. The compound is supplied by Thermo Scientific (96% purity, melting point 113–115°C), AKSci (95% purity), Beyotime (97% purity), and ChemWhat (96% purity), with melting point verification available across vendors . The MDL number (MFCD03620134) and InChIKey (XNOHFTISYMPZGD-UHFFFAOYSA-N) provide unambiguous identity verification. In contrast, analogs such as the 2-CF₃ regioisomer (CAS 613657-96-8) and the chloro-substituted analog (CAS 1212081-96-3) have more limited supplier networks, introducing procurement risk and potential batch-to-batch variability . The target compound's robust supply chain supports reproducible research across geographically distributed sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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